

Application Notes and Protocols for Collagen Staining in Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: Acid Red 260

Cat. No.: B12381255

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Introduction

These application notes provide a detailed protocol for the staining of collagen fibers in paraffin-embedded tissue sections using Picrosirius Red. While "**Acid Red 260**" is a term for a red azo dye, its application as a specific histological stain for paraffin-embedded tissues is not well-documented in scientific literature. However, Picrosirius Red, which utilizes Sirius Red F3B (also known as Direct Red 80), is a widely accepted and highly specific method for the visualization and quantification of collagen.^{[1][2]} This method is invaluable for researchers, scientists, and drug development professionals studying fibrosis and other pathologies involving changes in the extracellular matrix.^{[1][2]}

Picrosirius Red staining, when viewed under polarized light, allows for the differentiation of collagen fiber thickness and density based on their birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.^{[3][4]} This protocol has been optimized for use with formalin-fixed, paraffin-embedded tissue sections.

Data Presentation

The following table summarizes the key quantitative parameters for the Picrosirius Red staining protocol.

Parameter	Value/Range	Notes
Tissue Section Thickness	5 μ m	Thicker sections (up to 20 μ m) can be used, but 5 μ m is standard for optimal resolution.
Picro-Sirius Red Solution	0.1% (w/v) Sirius Red F3B in saturated aqueous Picric Acid	The solution is stable for years. [2]
Staining Incubation Time	60 minutes	Shorter times may result in incomplete staining.[5]
Acetic Acid Wash	0.5% (v/v) Acetic Acid in distilled water	Two brief washes to remove excess, unbound dye.
Dehydration	100% Ethanol	Three changes to ensure complete removal of water before clearing.
Clearing	Xylene or a Xylene substitute	Two changes to ensure the tissue is optically clear before mounting.

Experimental Protocols

Reagents and Solutions

- Picro-Sirius Red Staining Solution (0.1% w/v)
 - Sirius Red F3B (C.I. 35780, also known as Direct Red 80)
 - Saturated Aqueous Picric Acid Solution
 - Preparation: Dissolve 0.1 g of Sirius Red F3B in 100 mL of saturated aqueous picric acid. Mix well. The solution is stable and can be reused.
- 0.5% Acetic Acid Solution
 - Glacial Acetic Acid

- Distilled Water
- Preparation: Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
- Weigert's Hematoxylin (Optional, for nuclear counterstaining)
 - Solution A: Hematoxylin, 1% in absolute ethanol
 - Solution B: Ferric chloride, 29% aqueous; distilled water; concentrated hydrochloric acid
 - Working Solution: Mix equal parts of Solution A and Solution B immediately before use.
- Xylene (or Xylene substitute)
- Ethanol (100%, 95%, 70%)
- Distilled Water
- Resinous Mounting Medium

Staining Procedure for Paraffin-Embedded Sections

- Deparaffinization and Rehydration:
 1. Immerse slides in Xylene (or a substitute) for 2 x 5 minutes.
 2. Immerse in 100% Ethanol for 2 x 3 minutes.
 3. Immerse in 95% Ethanol for 3 minutes.
 4. Immerse in 70% Ethanol for 3 minutes.
 5. Rinse thoroughly in running tap water, followed by a final rinse in distilled water.
- Optional: Nuclear Counterstain:
 1. Stain with Weigert's Hematoxylin for 5-10 minutes.
 2. Wash in running tap water for 10 minutes.

3. Differentiate briefly in 0.5% acid-alcohol if necessary.
 4. "Blue" in running tap water or Scott's tap water substitute.
 5. Rinse in distilled water.
- Picrosirius Red Staining:
 1. Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature.^[5]
 - Washing:
 1. Briefly wash the slides in two changes of 0.5% acetic acid solution to remove unbound dye.
 - Dehydration and Clearing:
 1. Dehydrate rapidly through 3 changes of 100% ethanol.
 2. Clear in 2 changes of xylene (or a substitute) for 5 minutes each.
 - Mounting:
 1. Mount the coverslip with a resinous mounting medium.

Visualization

Brightfield Microscopy

Under standard brightfield microscopy, collagen fibers will appear red, while the background will be pale yellow.

Polarized Light Microscopy

For enhanced visualization and semi-quantitative analysis of collagen fiber organization, polarized light microscopy is recommended.

- Thick collagen fibers (Type I): Yellow to orange birefringence.^[3]
- Thin collagen fibers (Type III): Green birefringence.^[3]

The differences in color are due to the thickness and packing of the collagen fibers, which affects the degree of light polarization.[1]

Mandatory Visualization



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Caption: Workflow for Picrosirius Red Staining of Paraffin-Embedded Tissues.

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